(3Z)-1-(2-fluorobenzyl)-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-(2-fluorobenzyl)-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a combination of fluorobenzyl, piperidinyl, thiazolylidene, and indolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(2-fluorobenzyl)-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.
Attachment of the piperidinyl group: This step may involve nucleophilic substitution reactions.
Formation of the indolone core: This can be synthesized through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Final assembly: The fluorobenzyl group can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and indolone moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3Z)-1-(2-fluorobenzyl)-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific application. In a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-1-(2-chlorobenzyl)-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
- (3Z)-1-(2-bromobenzyl)-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the fluorobenzyl group in (3Z)-1-(2-fluorobenzyl)-3-(4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one may impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Properties
Molecular Formula |
C23H20FN3O2S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-5-[1-[(2-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H20FN3O2S/c24-17-10-4-2-8-15(17)14-27-18-11-5-3-9-16(18)19(22(27)29)20-21(28)25-23(30-20)26-12-6-1-7-13-26/h2-5,8-11H,1,6-7,12-14H2/b20-19- |
InChI Key |
MBCBCMAOYKUVMK-VXPUYCOJSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)/S2 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)S2 |
Origin of Product |
United States |
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